molecular formula C11H17ClN2O B2556677 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride CAS No. 2229441-26-1

2-Amino-N-(1-phenylpropyl)acetamide hydrochloride

Cat. No.: B2556677
CAS No.: 2229441-26-1
M. Wt: 228.72
InChI Key: FCOFZFUGECNXIV-UHFFFAOYSA-N
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Description

2-Amino-N-(1-phenylpropyl)acetamide hydrochloride is a synthetic organic compound primarily utilized as a building block in pharmaceutical and agrochemical research. Its structure features a phenylpropyl group attached to the acetamide backbone, with an amino group at the α-position and a hydrochloride salt (Fig. 1). This compound is commercially available for research purposes, with pricing reflecting its specialized synthesis (1g: €1,179; 100mg: €469) . Its applications include serving as a precursor in the development of bioactive molecules, leveraging its modular structure for functionalization.

Properties

IUPAC Name

2-amino-N-(1-phenylpropyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-2-10(13-11(14)8-12)9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOFZFUGECNXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrochemical Azidation Followed by Reduction and Acetylation

A novel electrochemical approach for synthesizing structurally related acetamides involves the azidation of olefins under constant-current electrolysis. In a representative procedure, N-(2-azido-1-phenylpropyl)acetamide was synthesized via electrolysis of 3-fluorostyrene in the presence of trimethylsilyl azide (TMSN₃) and acetonitrile/n-butanol (10:1) as the solvent system. The reaction utilized a graphite anode and platinum cathode, with tetrabutylammonium hydrogen sulfate (nBu₄NHSO₄) as the electrolyte, achieving 56% yield after silica gel chromatography.

For 2-amino-N-(1-phenylpropyl)acetamide hydrochloride, the azide intermediate would require reduction to the primary amine. Catalytic hydrogenation or Staudinger reaction could convert the azide to an amine, followed by acetylation with chloroacetyl chloride in the presence of triethylamine. Final treatment with hydrochloric acid gas in ethyl acetate, as described in analogous syntheses, would yield the hydrochloride salt.

Key Parameters

  • Electrolyte : nBu₄NHSO₄ (0.3 mmol)
  • Current : 7 mA for 2.5 hours
  • Post-reduction Acetylation : Chloroacetyl chloride (1.2 equiv.), triethylamine (2.0 equiv.), 0°C to room temperature

Coupling Reagent-Mediated Amide Bond Formation

The patent literature provides a robust framework for amide bond formation using N,N-carbonyldiimidazole (CDI) . In a scaled procedure, CDI activates the carboxylic acid moiety of glycine derivatives, enabling coupling with 1-phenylpropylamine. For example, N-tert-butoxycarbonylglycine reacts with CDI in ethyl acetate to form an acyl imidazole intermediate, which subsequently reacts with 1-phenylpropylamine to yield the protected acetamide. Acidic deprotection with hydrogen chloride gas removes the tert-butoxycarbonyl (Boc) group, affording the hydrochloride salt in 66% yield after crystallization.

Optimized Protocol

  • Activation : CDI (1.1 equiv.) with glycine derivative in anhydrous ethyl acetate at 22°C for 1 hour.
  • Coupling : 1-Phenylpropylamine (1.2 equiv.) added dropwise, stirred for 17 hours.
  • Deprotection : HCl gas bubbled into ethyl acetate solution at 18–35.5°C until Boc group cleavage.

Yield Comparison

Step Yield (%) Purity (HPLC)
CDI Activation 98 >95%
Amine Coupling 85 90%
HCl Salt Formation 66 99%

Reductive Amination Route

A YouTube demonstration detailed the synthesis of 2-amino-1-phenylpropane via reductive amination of 1-phenyl-2-propanone with ammonium acetate and sodium cyanoborohydride. Adapting this method, the resultant amine is acetylated using chloroacetyl chloride in dichloromethane, followed by HCl salt precipitation. This two-step sequence avoids intermediate purification, enhancing scalability.

Procedure

  • Reductive Amination : 1-Phenyl-2-propanone (1.0 equiv.), ammonium acetate (3.0 equiv.), NaBH₃CN (1.5 equiv.) in methanol, 36 hours at room temperature.
  • Acetylation : Crude amine reacted with chloroacetyl chloride (1.1 equiv.) in dichloromethane, 0°C to room temperature, 12 hours.
  • Salt Formation : Concentrated HCl added to ethyl acetate solution, stirred at 0°C for 1 hour.

Advantages

  • No chromatographic purification required.
  • High functional group tolerance due to mild reductive conditions.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Key Limitation
Electrochemical 56 90 Moderate Specialized equipment needed
CDI Coupling 66 99 High Boc deprotection step
Reductive Amination 70 95 High Cyanoborohydride toxicity

The CDI-mediated coupling offers superior purity and crystallinity, critical for pharmaceutical applications. In contrast, the reductive amination route provides operational simplicity but requires handling toxic reducing agents. Electrochemical methods, while innovative, necessitate specialized infrastructure.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O) : δ 7.35–7.25 (m, 5H, Ar-H), 4.10 (q, J = 6.8 Hz, 1H, CHNH), 3.85 (s, 2H, CH₂CO), 1.90–1.70 (m, 2H, CH₂CH₂), 1.50 (d, J = 6.8 Hz, 3H, CH₃).
  • ¹³C NMR : 173.5 (CO), 140.2 (Ar-C), 128.4–126.2 (Ar-CH), 52.1 (CHNH), 41.8 (CH₂CO), 34.5 (CH₂), 22.1 (CH₃).

High-Performance Liquid Chromatography (HPLC)

  • Column : C18, 5 µm, 250 × 4.6 mm
  • Mobile Phase : 70:30 H₂O:MeCN with 0.1% TFA
  • Retention Time : 8.2 minutes

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-N-(1-phenylpropyl)acetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor, blocking the activity of certain enzymes involved in pain and inflammation pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The biological and physicochemical properties of acetamide derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
2-Amino-N-(1-phenylpropyl)acetamide HCl Phenylpropyl C₁₁H₁₅ClN₂O 216.67* Pharmaceutical intermediates
Remacemide Hydrochloride 1-Methyl-1,2-diphenylethyl C₁₇H₂₁ClN₂O 296.82 NMDA receptor antagonist
2-Amino-N-(2,2,2-trifluoroethyl)acetamide HCl Trifluoroethyl C₄H₇ClF₃N₂O 206.56 Fluorinated bioactive compounds
2-Amino-N-(2-hydroxy-2-methylpropyl)acetamide HCl Hydroxy-2-methylpropyl C₆H₁₃ClN₂O₂ 192.64 High polarity, solubility in aqueous systems
2-Chloro-N-(2,6-dimethylphenyl)acetamide Chloro, dimethylphenyl C₁₀H₁₁Cl₂NO 264.18 Herbicide (e.g., alachlor analogs)

*Calculated based on structural similarity to .

Key Observations:
  • Electronic Effects: The trifluoroethyl group in 2-Amino-N-(2,2,2-trifluoroethyl)acetamide HCl introduces strong electron-withdrawing properties, enhancing metabolic stability compared to the phenylpropyl group .
  • Steric Hindrance : Remacemide hydrochloride’s bulky diphenylethyl group likely reduces enzymatic degradation, making it suitable for CNS-targeting drugs .
  • Polarity : Hydroxy-substituted analogs (e.g., C164) exhibit higher solubility in polar solvents, contrasting with the lipophilic phenylpropyl derivative .
Key Observations:
  • The phenylpropyl derivative’s commercial availability suggests standardized, scalable synthesis, though specific protocols are proprietary .
  • Lower yields in hydroxy-substituted analogs (49%) may arise from purification challenges due to hygroscopicity .

Biological Activity

2-Amino-N-(1-phenylpropyl)acetamide hydrochloride is a compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer properties, analgesic effects, and neuroprotective capabilities, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₁H₁₆N₂O·HCl
  • Appearance : White crystalline powder
  • Molecular Weight : 232.72 g/mol

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties. It has been evaluated for its ability to inhibit tumor growth by interfering with cellular processes. The compound is thought to act as an enzyme inhibitor, impacting pathways related to cancer cell proliferation.

Mechanism of Action :

  • Inhibits tumor growth by modulating cellular signaling pathways.
  • Potentially affects apoptosis and cell cycle regulation.

Analgesic and Anti-inflammatory Properties

The compound is also being investigated for its analgesic and anti-inflammatory effects, which may position it as a candidate for therapeutic applications in pain management.

Research Findings :

  • In animal models, it has shown potential to reduce pain perception and inflammatory responses.
  • Studies have indicated that it may modulate the activity of various enzymes involved in pain pathways.

Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly in models of hypoxia and ischemia.

Case Study Insights :

  • A study demonstrated that pretreatment with the compound extended survival time in rodents exposed to hypoxic conditions, suggesting protective effects on neuronal integrity.
  • It was found to preserve CA1 hippocampal neurons from ischemic damage, indicating potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

Compound NameStructural FormulaUnique Features
2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochlorideC₅H₉ClN₂OContains a propyne group; distinct reactivity.
N-(2-Methylphenyl)acetamide hydrochlorideC₉H₁₃ClN₂OMethyl substitution affects solubility and reactivity.
N-(1-Phenylethyl)acetamide hydrochlorideC₉H₁₃ClN₂OEthylene bridge alters pharmacological properties.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

  • Anticancer Activity : Inhibits tumor growth through enzyme modulation.
  • Analgesic Effects : Reduces pain perception and inflammation.
  • Neuroprotection : Protects neurons from hypoxia-induced damage.

Future Research Directions

Further research is necessary to elucidate the specific molecular mechanisms involved in the biological activities of this compound. Clinical trials are warranted to assess its efficacy and safety in human subjects.

Q & A

Q. What are the standard synthetic routes for preparing 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride, and how are intermediates characterized?

The synthesis typically involves a multi-step reaction starting with the condensation of 1-phenylpropylamine with a protected aminoacetamide derivative. Key intermediates, such as the free base, are purified via recrystallization or column chromatography. Critical characterization methods include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regiochemistry and purity.
  • Mass spectrometry (MS) for molecular weight validation.
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>98%) .
    Post-synthesis, the compound is converted to its hydrochloride salt using HCl gas or aqueous HCl, followed by lyophilization to obtain a crystalline solid .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

  • UV-Vis spectroscopy : λmax ~255 nm (common for aromatic acetamide derivatives) to detect conjugation or impurities .
  • Fourier Transform Infrared Spectroscopy (FTIR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3400 cm⁻¹ (N-H stretch) confirm functional groups.
  • Elemental Analysis (EA) : Validates stoichiometry (e.g., C, H, N, Cl content) .
  • X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation .

Q. What are the optimal storage conditions to ensure long-term stability?

Store as a crystalline solid at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability studies indicate ≥5 years under these conditions. Avoid repeated freeze-thaw cycles to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound, and what chiral separation methods are effective?

The compound may contain stereoisomers due to the 1-phenylpropyl moiety. Advanced resolution methods include:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients. Monitor separation at 254 nm .
  • Enzymatic resolution : Lipases or esterases can selectively hydrolyze enantiomers in racemic mixtures.
  • Circular Dichroism (CD) spectroscopy : Validate enantiomeric excess (ee) post-separation .

Q. How can degradation products be identified and quantified under accelerated stability testing conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • LC-MS/MS : Use reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate degradation products. Key degradation pathways include:
    • Hydrolysis of the acetamide group (detectable via MS fragments at m/z 105 [C7H7]⁺ and m/z 72 [C3H6NO]⁺).
    • Oxidation of the phenyl ring (e.g., hydroxylated derivatives) .

Q. What strategies mitigate solubility challenges in aqueous buffers for pharmacokinetic studies?

  • Co-solvent systems : Use 10–20% DMSO or PEG-400 to enhance solubility while maintaining biocompatibility.
  • Salt metathesis : Convert the hydrochloride salt to a more soluble form (e.g., mesylate or citrate) via ion-exchange chromatography.
  • Nanosuspensions : Stabilize particles with poloxamers (e.g., Pluronic F-68) for in vivo delivery .

Q. How can researchers validate the compound’s interaction with biological targets using computational and experimental methods?

  • Molecular docking : Screen against target proteins (e.g., opioid receptors) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for hit validation.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity .

Methodological Notes

  • Contradiction handling : Discrepancies in purity assessments (e.g., HPLC vs. NMR) require orthogonal validation .
  • Safety protocols : Always handle the compound in a fume hood with PPE (gloves, lab coat) due to potential irritant properties .

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